molecular formula C13H14N4O5S B2650211 N-(4-ethoxy-2-nitrophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide CAS No. 308300-14-3

N-(4-ethoxy-2-nitrophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide

Cat. No.: B2650211
CAS No.: 308300-14-3
M. Wt: 338.34
InChI Key: KELIIELPNCZLGM-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide typically involves the reaction of 4-ethoxy-2-nitroaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethoxy-2-nitrophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide include other thiazolidinone derivatives, such as:

  • 2-(2-imino-4-oxothiazolidin-5-yl)acetamide
  • N-(4-methoxy-2-nitrophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S/c1-2-22-7-3-4-8(9(5-7)17(20)21)15-11(18)6-10-12(19)16-13(14)23-10/h3-5,10H,2,6H2,1H3,(H,15,18)(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELIIELPNCZLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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